N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 5th position and a fluorine atom at the 2nd position on the phenyl ring, along with an isobutoxy group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-fluoroaniline and 3-isobutoxybenzoic acid.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the amino group of 5-amino-2-fluoroaniline and the carboxyl group of 3-isobutoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can also undergo reduction reactions, where the fluorine atom may be replaced by hydrogen, resulting in the formation of a non-fluorinated derivative.
Substitution: Substitution reactions can occur at the amino or fluorine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Non-fluorinated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in the design of probes and sensors for detecting specific biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It may also find applications in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- N-(5-Amino-2-fluorophenyl)benzamide
- N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide
- N-(5-Amino-2-fluorophenyl)-2-phenylacetamide
Comparison:
- N-(5-Amino-2-fluorophenyl)benzamide: Lacks the isobutoxy group, which may affect its solubility and reactivity.
- N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide: Contains an ethoxy group instead of an isobutoxy group, leading to differences in steric and electronic properties.
- N-(5-Amino-2-fluorophenyl)-2-phenylacetamide: Has a phenylacetamide moiety, which may result in different biological activities and applications.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-3-(2-methylpropoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-11(2)10-22-14-5-3-4-12(8-14)17(21)20-16-9-13(19)6-7-15(16)18/h3-9,11H,10,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRJJYLJNHMYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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